2-[Methyl(2-nitrophenyl)amino]ethanol
Overview
Description
2-[Methyl(2-nitrophenyl)amino]ethanol is an organic compound with the molecular formula C9H12N2O3. It is a derivative of ethanol where the hydroxyl group is substituted with a methyl(2-nitrophenyl)amino group. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-nitrophenyl)amino]ethanol typically involves the reaction of 2-nitroaniline with methylamine followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the reaction.
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Step 1: Nitration of Aniline
Reagents: Aniline, Nitric Acid, Sulfuric Acid
Conditions: The nitration reaction is carried out at a temperature of 0-5°C to prevent over-nitration.
Product: 2-Nitroaniline
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Step 2: Methylation
Reagents: 2-Nitroaniline, Methylamine
Conditions: The reaction is conducted at room temperature with stirring.
Product: 2-Methylamino-2-nitroaniline
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Step 3: Ethoxylation
Reagents: 2-Methylamino-2-nitroaniline, Ethylene Oxide
Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-nitrophenyl)amino]ethanol undergoes various chemical reactions, including:
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Oxidation:
Reagents: Potassium Permanganate, Hydrogen Peroxide
Conditions: Acidic or basic medium
Products: Corresponding nitro compounds
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Reduction:
Reagents: Sodium Borohydride, Hydrogen Gas with Palladium Catalyst
Conditions: Room temperature or elevated temperature under pressure
Products: Amino derivatives
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Substitution:
Reagents: Halogenating agents like Thionyl Chloride
Conditions: Anhydrous conditions
Products: Halogenated derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium Permanganate, Hydrogen Peroxide
Reducing Agents: Sodium Borohydride, Hydrogen Gas with Palladium Catalyst
Substitution Reagents: Thionyl Chloride, Phosphorus Tribromide
Scientific Research Applications
2-[Methyl(2-nitrophenyl)amino]ethanol has a wide range of applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a biochemical probe.
- Used in the synthesis of biologically active molecules.
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Medicine:
- Explored for its potential therapeutic properties.
- Utilized in the development of new pharmaceuticals.
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Industry:
- Applied in the production of dyes and pigments.
- Used as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The nitro group can be reduced to an amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 2-[Methyl(2-nitrophenyl)amino]ethanol.
2-Methylamino-2-nitroaniline: An intermediate in the synthesis process.
2-[Methyl(2-aminophenyl)amino]ethanol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(N-methyl-2-nitroanilino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-4-2-3-5-9(8)11(13)14/h2-5,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWKYHASHFMCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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